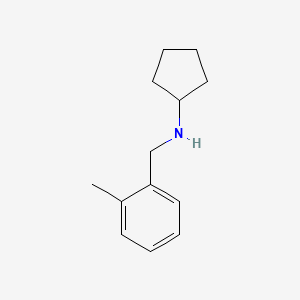

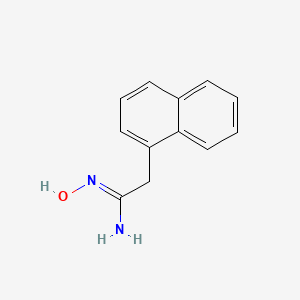

N-(2-Methylbenzyl)cyclopentanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

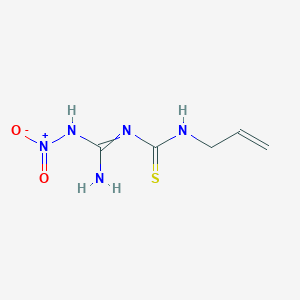

N-(2-Methylbenzyl)cyclopentanamine is a chemical compound1. However, detailed information about this compound is not readily available in the public domain.

Synthesis Analysis

The synthesis of N-(2-Methylbenzyl)cyclopentanamine is not well-documented in the available literature. However, it’s worth noting that its hydrochloride form is available for purchase, suggesting that methods for its synthesis exist23.Molecular Structure Analysis

The molecular structure of N-(2-Methylbenzyl)cyclopentanamine is not explicitly provided in the search results. However, its molecular formula is given as C13H19N4. The InChI code, which provides a textual representation of the molecule’s structure, is also provided4.Chemical Reactions Analysis

There is no specific information available on the chemical reactions involving N-(2-Methylbenzyl)cyclopentanamine.Physical And Chemical Properties Analysis

The physical and chemical properties of N-(2-Methylbenzyl)cyclopentanamine are not well-documented. However, it is known that the compound is a solid at room temperature4.Aplicaciones Científicas De Investigación

PET Tracer Development

N-(2-Methylbenzyl)cyclopentanamine derivatives are studied for their potential as PET (Positron Emission Tomography) tracers. A study developed a PET ligand targeting the NR2B binding site of the NMDA receptor, which is crucial in learning and memory. This ligand enters the brain and binds to the NR2B subunit-containing NMDAr in rodents (Christiaans et al., 2014).

Enzyme Interaction

N-(2-Methylbenzyl)cyclopentanamine derivatives have been observed to interact with enzymes. One study demonstrated the inactivation of pig liver mitochondrial monoamine oxidase by a derivative, which is significant as these enzymes are involved in neurotransmitter regulation (Silverman & Hoffman, 1981).

Synthesis of Novel Compounds

The compound plays a role in the synthesis of novel chemical structures. One example is the synthesis of deca(4-methylbenzyl)ferrocene and -stannocene, showing its utility in complex chemical reactions (Schumann et al., 2005).

Alzheimer's Disease Research

Compounds related to N-(2-Methylbenzyl)cyclopentanamine are explored in Alzheimer's research. Tetrahydrosalens derivatives were evaluated for their potential in disrupting aberrant metal-peptide interactions in Alzheimer's disease, highlighting the therapeutic potential of these compounds (Storr et al., 2009).

Antimicrobial Properties

N-Heterocyclic carbene–silver complexes derived from methylated caffeine, related to N-(2-Methylbenzyl)cyclopentanamine, have shown potent antimicrobial activity, presenting a new class of antibiotics (Kascatan-Nebioglu et al., 2007).

Bioinformatics Tools

The compound is also relevant in the field of bioinformatics. Bioclipse, an open-source workbench for bio- and cheminformatics, provides tools to carry out complex analyses involving compounds like N-(2-Methylbenzyl)cyclopentanamine (Spjuth et al., 2009).

Safety And Hazards

Specific safety and hazard information for N-(2-Methylbenzyl)cyclopentanamine is not readily available. However, it’s always important to handle chemical compounds with care, following appropriate safety protocols.

Direcciones Futuras

The future directions for the study or use of N-(2-Methylbenzyl)cyclopentanamine are not specified in the available literature.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, it would be best to refer to scientific literature or consult with a chemical expert.

Propiedades

IUPAC Name |

N-[(2-methylphenyl)methyl]cyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-2-3-7-12(11)10-14-13-8-4-5-9-13/h2-3,6-7,13-14H,4-5,8-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQNQCGNZLHEJQR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405935 |

Source

|

| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Methylbenzyl)cyclopentanamine | |

CAS RN |

108157-27-3 |

Source

|

| Record name | N-(2-METHYLBENZYL)CYCLOPENTANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-hydroxyimidazo[1,2-a]pyridine-6-carboximidamide](/img/structure/B1352842.png)

![4-methoxy-2-[2-({[(3-methoxybenzyl)oxy]imino}methyl)-1H-pyrrol-1-yl]nicotinonitrile](/img/structure/B1352859.png)

![[3-(2-Methoxyphenoxy)phenyl]sulfonyl chloride](/img/structure/B1352860.png)

![4-[(Quinolin-2-ylcarbonyl)amino]benzoic acid](/img/structure/B1352861.png)

![1,3-Dihydro-7-nitro-2H-imidazo[4,5-c]pyridin-2-one](/img/structure/B1352870.png)

![3-[2-(4-methoxyanilino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B1352873.png)